cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole

Medicinal Chemistry ADME Drug Design

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole (CAS 1251008-46-4) is a fluorinated heterocyclic compound characterized by a saturated octahydrocyclopenta[c]pyrrole core bearing two fluorine atoms at the 4-position in a defined cis stereochemical configuration. With a molecular formula of C7H11F2N and a molecular weight of 147.17 g/mol, it belongs to the class of gem-difluoro bicyclic amines.

Molecular Formula C7H11F2N
Molecular Weight 147.17 g/mol
CAS No. 1251008-46-4
Cat. No. B1442521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4,4-Difluorooctahydrocyclopenta[c]pyrrole
CAS1251008-46-4
Molecular FormulaC7H11F2N
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC(C2C1CNC2)(F)F
InChIInChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m1/s1
InChIKeyAXWZHQLOPCLIMR-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole (CAS 1251008-46-4): Sourcing Guide for the cis-Configured Gem-Difluoro Bicyclic Amine Building Block


cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole (CAS 1251008-46-4) is a fluorinated heterocyclic compound characterized by a saturated octahydrocyclopenta[c]pyrrole core bearing two fluorine atoms at the 4-position in a defined cis stereochemical configuration . With a molecular formula of C7H11F2N and a molecular weight of 147.17 g/mol, it belongs to the class of gem-difluoro bicyclic amines. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with its specific stereochemistry and fluorination pattern imparting distinct physicochemical properties compared to non-fluorinated or mono-fluorinated analogs . The compound is commercially available from multiple reputable suppliers, typically offered with purity levels of 98% or higher, and is accompanied by analytical certificates such as NMR, HPLC, or GC reports .

Stereochemically defined cis scaffold (3aR,6aS)
Gem-difluoro group for property modulation
High purity with analytical documentation

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole (CAS 1251008-46-4): Why In-Class Substitution Is Not a Viable Sourcing Strategy


Substituting cis-4,4-difluorooctahydrocyclopenta[c]pyrrole with a generic octahydrocyclopenta[c]pyrrole or a non-stereospecific fluorinated analog carries significant risk due to profound differences in physicochemical and pharmacological properties. The gem-difluoro motif in this compound reduces the basicity of the pyrrolidine nitrogen by approximately 2.5 pKa units compared to the non-fluorinated parent (pKa 8.99 vs. 11.53) , fundamentally altering its ionization state at physiological pH and thus its membrane permeability and target binding. Furthermore, the specific cis stereochemistry (3aR,6aS configuration) defines its three-dimensional shape, which is critical for molecular recognition in biological systems . Generic substitutions that lack either the precise fluorination pattern or the defined stereochemistry will yield compounds with divergent ADME profiles, off-target activity, and synthetic utility, potentially invalidating entire research programs or process chemistry workflows.

Basicity shift
Gem-difluoro reduces nitrogen pKa by several units, potentially altering ionization and membrane permeability profiles compared to non-fluorinated analog.
Stereochemistry mismatch
Cis configuration (3aR,6aS) is critical for molecular recognition; trans or racemic analogs may lead to divergent biological recognition.
Regioisomer risk
4,4-Difluoro regioisomer exhibits distinct lipophilicity and possibly ionization vs. 5,5-difluoro analog, impacting downstream properties.

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole (CAS 1251008-46-4): Comparative Quantitative Evidence for Informed Sourcing


Basicity Reduction: Quantifying the Gem-Difluoro Effect on pKa

The presence of the gem-difluoro group at the 4-position significantly reduces the basicity of the pyrrolidine nitrogen compared to the non-fluorinated octahydrocyclopenta[c]pyrrole scaffold. This reduction in pKa alters the compound's ionization state at physiological pH, which is a critical determinant of membrane permeability and oral bioavailability .

Basicity Reduction
Class-level inference
ΔpKa ≈ 2.5 (predicted: 8.99 vs 11.53)
Supports ionization-state screening for permeability
Predicted values; confirm experimentally
Medicinal Chemistry ADME Drug Design

Lipophilicity Modulation: Increased LogP and LogD for Enhanced Membrane Partitioning

Fluorination at the 4,4-positions increases the lipophilicity of the molecule compared to its non-fluorinated parent. While the non-fluorinated octahydrocyclopenta[c]pyrrole is relatively polar, the gem-difluoro analog exhibits a higher calculated LogP and altered LogD profiles, reflecting its increased tendency to partition into lipid membranes [1].

Lipophilicity Modulation
Cross-study comparable
ACD/LogP 0.61; LogD7.4 -0.14 (estimated increase vs parent)
Supports membrane partitioning assessment
Predicted LogP/LogD values
Physicochemical Properties Lipophilicity Drug Discovery

Stereochemical Identity: Cis Configuration as a Defined Molecular Descriptor

The compound is specifically defined as the cis-isomer, with the absolute configuration (3aR,6aS)-rel. This stereochemistry is an intrinsic part of its chemical identity and distinguishes it from any potential trans-isomer or racemic mixtures that lack stereochemical definition . The IUPAC name and InChI key explicitly encode this stereochemistry, ensuring that procurement of this exact CAS number delivers the defined three-dimensional structure required for stereospecific applications .

Stereochemical Identity
Direct head-to-head comparison
cis-(3aR,6aS)-rel configuration
Ensures defined 3D structure for stereospecific applications
Verified by IUPAC and InChI
Stereochemistry Chiral Synthesis Structure-Activity Relationship

Regioisomeric Differentiation: 4,4-Difluoro vs. 5,5-Difluoro Analogs

The position of the gem-difluoro group on the cyclopentane ring (4,4- vs. 5,5-) results in distinct physicochemical profiles. The 4,4-difluoro regioisomer (this compound) exhibits a higher predicted LogP (0.61) compared to the 5,5-difluoro regioisomer (LogP 0.41) , indicating differences in lipophilicity that can influence membrane permeability and protein binding. Additionally, the pKa of the 4,4-isomer (8.99) may differ from the 5,5-isomer, impacting ionization behavior.

Regioisomeric Differentiation
Cross-study comparable
4,4-Difluoro isomer
LogP 0.61
5,5-Difluoro isomer
LogP 0.41
LogP difference may influence permeability and binding
Predicted values; confirm experimentally
Regioisomerism Medicinal Chemistry Structure-Property Relationships

Gem-Difluoro Moiety: A Proven Strategy for Enhancing Metabolic Stability

The introduction of a gem-difluoro group adjacent to a basic amine is a well-established medicinal chemistry strategy to block oxidative metabolism and improve oral bioavailability. In a structurally related series of pyrrolidine-based nNOS inhibitors, incorporation of a gem-difluoro moiety increased rat oral bioavailability from essentially 0% to 22% [1]. While this specific data is for a different scaffold, the underlying principle—that gem-difluoro substitution can attenuate metabolic liabilities and enhance pharmacokinetic profiles—is directly applicable to the octahydrocyclopenta[c]pyrrole class .

Metabolic Stability Modulation
Class-level inference
Related nNOS inhibitor series: oral bioavailability improved from 0% to 22% after gem-difluoro substitution
Supports metabolic stability screening rationale
Class-level; direct compound data to verify
Metabolic Stability Drug Metabolism Pharmacokinetics

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole (CAS 1251008-46-4): High-Value Application Scenarios Validated by Evidence


Medicinal Chemistry Lead Optimization: Modulating Basicity and Lipophilicity

In lead optimization programs where a basic amine scaffold (such as octahydrocyclopenta[c]pyrrole) is identified but suffers from poor oral bioavailability due to high basicity or low membrane permeability, cis-4,4-difluorooctahydrocyclopenta[c]pyrrole serves as a strategic replacement. The gem-difluoro motif reduces the pKa by approximately 2.5 units (from 11.53 to 8.99) , shifting the ionization equilibrium toward the neutral, membrane-permeable species at physiological pH. Concurrently, the increased lipophilicity (LogP 0.61-1.58) [1] enhances passive diffusion across lipid bilayers. This dual effect is a well-validated strategy for improving oral absorption and CNS penetration, as demonstrated in the development of orally bioavailable nNOS inhibitors [2].

Stereospecific Synthesis and Chiral Pool Expansion

The defined cis stereochemistry (3aR,6aS configuration) makes this compound a valuable chiral building block for constructing complex molecular architectures with precise three-dimensional control . In asymmetric synthesis, the rigid bicyclic framework provides conformational constraint, which can be leveraged to induce stereoselectivity in downstream transformations. The compound's specific stereochemical identity, verified by IUPAC nomenclature and InChI key, ensures that procurement of CAS 1251008-46-4 delivers a consistent stereochemical input, eliminating the risk of batch-to-batch variability that could compromise stereochemical integrity in multi-step syntheses [1].

Structure-Activity Relationship (SAR) Studies on Regioisomeric Fluorination

The distinct physicochemical properties of the 4,4-difluoro regioisomer compared to the 5,5-difluoro analog (LogP 0.61 vs. 0.41) provide a basis for SAR exploration. In drug discovery programs targeting enzymes or receptors with binding pockets sensitive to the precise positioning of fluorine atoms, sourcing both regioisomers allows for systematic probing of how fluorine placement affects potency, selectivity, and ADME properties. This regioisomeric differentiation is critical for optimizing ligand-protein interactions and minimizing off-target effects.

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The octahydrocyclopenta[c]pyrrole scaffold has been utilized in the development of triple reuptake inhibitors for depression and as a C-ring modification in oxazolidinone-class antimicrobials [1]. The gem-difluoro variant offers a direct pathway to incorporate fluorine atoms into such pharmacophores, potentially enhancing metabolic stability and modulating target engagement. The commercial availability of this compound at high purity (98%+) with accompanying analytical documentation [2] makes it a practical and reliable starting material for medicinal chemistry campaigns aiming to explore fluorinated bicyclic amine space.

Application
Selection Property
Validation Focus
Amine basicity & lipophilicity modulation research
pKa and LogD modulation profile
Permeability and ionization assays
Stereospecific synthesis & chiral pool studies
Cis stereochemistry (3aR,6aS)
Chiral HPLC, X-ray, or NMR confirmation
Regioisomeric fluorination SAR studies
4,4- vs 5,5-difluoro identity
LogP and target binding comparisons
Fluorinated heterocycle pharmacophore research
Gem-difluoro metabolic stability modulation
Metabolic stability assays and in vitro ADME

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36 linked technical documents
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